molecular formula C19H17ClN2O2 B2826441 3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one CAS No. 1170839-02-7

3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B2826441
CAS No.: 1170839-02-7
M. Wt: 340.81
InChI Key: OMNKUUGMWCNLBG-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidinone class This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chlorobenzyl group at the 3-position and a 4-ethoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzyl and phenyl derivatives.

    Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving the condensation of a urea derivative with a β-diketone.

    Substitution Reactions: The 2-chlorobenzyl and 4-ethoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Reaction Conditions: These reactions are typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts such as acids or bases may be used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, acids, or bases are employed depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing various cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one: Lacks the ethoxy group on the phenyl ring.

    3-(2-chlorobenzyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one: Contains a methoxy group instead of an ethoxy group.

    3-(2-chlorobenzyl)-6-(4-hydroxyphenyl)pyrimidin-4(3H)-one: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

The presence of the 4-ethoxyphenyl group in 3-(2-chlorobenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-(4-ethoxyphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-2-24-16-9-7-14(8-10-16)18-11-19(23)22(13-21-18)12-15-5-3-4-6-17(15)20/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNKUUGMWCNLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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